
Thp-peg24-thp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THP-PEG24-THP is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a heterobifunctional compound, meaning it contains two different functional groups. This compound is primarily used in research and development for targeted protein degradation, a promising approach in drug discovery and therapeutic development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
THP-PEG24-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyran (THP) groups. The synthesis typically involves the following steps:
Activation of PEG: PEG is activated using a suitable reagent to introduce reactive groups.
Coupling with THP: The activated PEG is then coupled with THP groups under controlled reaction conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated in industrial reactors.
Coupling Reaction: The activated PEG is reacted with THP groups in large-scale reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
THP-PEG24-THP undergoes various chemical reactions, including:
Substitution Reactions: The THP groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Catalysts: Catalysts such as acids or bases are often used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .
Aplicaciones Científicas De Investigación
THP-PEG24-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
THP-PEG24-THP functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG24-THP: Another PEG-based linker with similar applications but different functional groups.
PEG-THP: A simpler version with fewer THP groups, used in basic research.
Uniqueness
THP-PEG24-THP is unique due to its specific structure, which allows for efficient and selective degradation of target proteins. Its high purity and stability make it a preferred choice in research and development .
Propiedades
Fórmula molecular |
C59H116O26 |
|---|---|
Peso molecular |
1241.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2 |
Clave InChI |
OLTNEZOIIZYYEV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


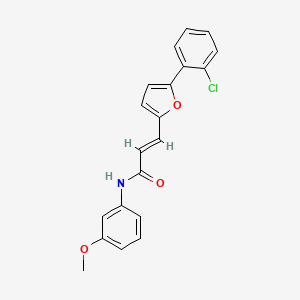
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
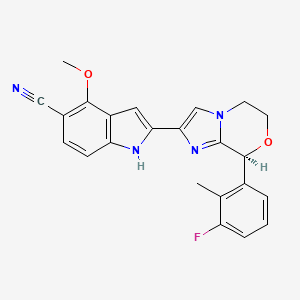
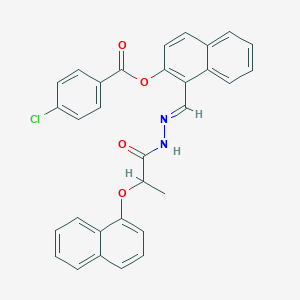
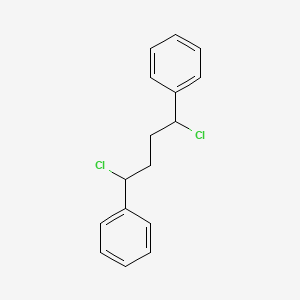
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
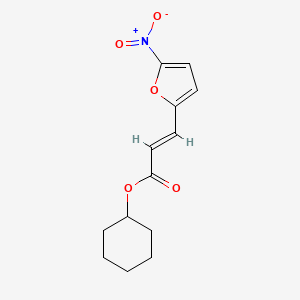
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
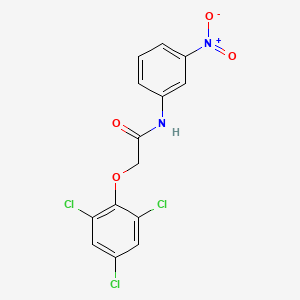
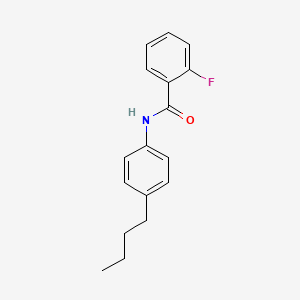
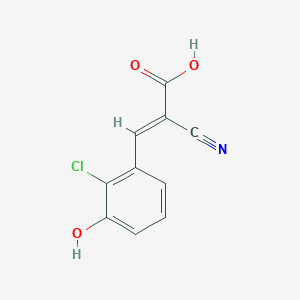
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
